molecular formula C13H12O2S B14125394 2-(Methylsulfonyl)-1,1'-biphenyl CAS No. 63346-55-4

2-(Methylsulfonyl)-1,1'-biphenyl

Cat. No.: B14125394
CAS No.: 63346-55-4
M. Wt: 232.30 g/mol
InChI Key: XNUBVYXDPCGBMJ-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1,1’-biphenyl is an organic compound that features a biphenyl structure with a methylsulfonyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of 2-(Methylsulfonyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfanyl derivatives, as well as substituted biphenyl compounds .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides a rigid framework that can be functionalized in various ways. This structural feature, combined with the presence of the methylsulfonyl group, makes it a versatile compound for diverse applications in research and industry.

Properties

CAS No.

63346-55-4

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-methylsulfonyl-2-phenylbenzene

InChI

InChI=1S/C13H12O2S/c1-16(14,15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

XNUBVYXDPCGBMJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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